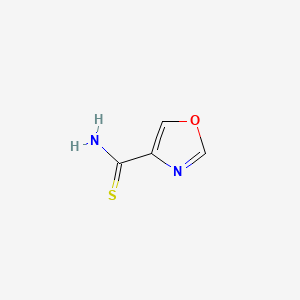

Oxazole-4-carbothioamide

Descripción general

Descripción

Oxazole-4-carbothioamide is a heterocyclic organic compound . It has a molecular weight of 128.15 and is a solid at room temperature .

Synthesis Analysis

Oxazoles, including Oxazole-4-carbothioamide, can be synthesized through various methods. One of the most common strategies is the van Leusen oxazole synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been used to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

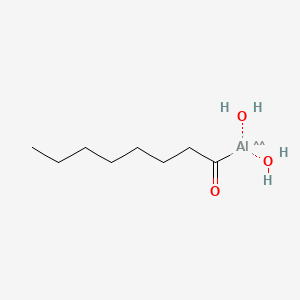

The molecular formula of Oxazole-4-carbothioamide is C4H4N2OS . The structure of this compound includes a five-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

The chemistry of oxazoles is complex and intriguing . Oxazoles can undergo a variety of reactions, and the substitution pattern in oxazole derivatives plays a pivotal role in these reactions .Physical And Chemical Properties Analysis

Oxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 128.15 .Aplicaciones Científicas De Investigación

Oxazole derivatives, including those containing the carbothioamide group, have shown significant antimicrobial activity. For instance, a study by Ceylan et al. (2016) explored the synthesis of novel 1,2,4-triazole derivatives containing nalidixic acid skeleton, demonstrating their antimicrobial potential (Ceylan et al., 2016).

Oxazoline ligands, closely related to oxazole compounds, have been used as chiral auxiliaries in asymmetric organic syntheses, indicating the versatility of these compounds in chemical synthesis (Gómez et al., 1999).

Luo et al. (2012) reported on the synthesis of 2,4-disubstituted oxazoles, highlighting the importance of oxazole structures in natural products and their efficient modular synthesis via gold-catalyzed oxidation strategies (Luo et al., 2012).

A comprehensive review by Kakkar & Narasimhan (2019) discussed the therapeutic potentials of oxazole scaffolds, underscoring their value in medical applications due to their broad spectrum of biological activities (Kakkar & Narasimhan, 2019).

The synthesis of highly functionalized 4-aminooxazoles via gold-catalyzed intermolecular reactions has been explored, showing the relevance of oxazole motifs in bioactive and functional materials (Gillie et al., 2016).

Oxazole derivatives have been studied for their antimycobacterial activity, indicating their potential use in treating infections caused by Mycobacterium species (Zahajská et al., 2004).

The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen have been investigated, highlighting the unique physicochemical properties of oxazole in heterocycle chemistry (Zeinali et al., 2020).

Oxazole-based compounds have been identified as promising anticancer agents, with research indicating their ability to interact with different enzymes and receptors, making them significant targets for drug discovery (Chiacchio et al., 2020).

The transition-metal-free synthesis of oxazoles has gained attention due to the toxicity and scarcity of some metal-catalyzed reactions, signifying the importance of developing sustainable and efficient methods for oxazole synthesis (Ibrar et al., 2016).

Oxazole derivatives have been used in the synthesis of novel inhibitors of alpha-glucosidase, showcasing their potential in developing new classes of therapeutic agents (Özil et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJZCFWXSBVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678467 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole-4-carbothioamide | |

CAS RN |

118802-31-6 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)